molecular formula C9H16O B14429128 (3R)-2,6-Dimethylhepta-1,5-dien-3-ol CAS No. 80232-52-6

(3R)-2,6-Dimethylhepta-1,5-dien-3-ol

Cat. No.: B14429128
CAS No.: 80232-52-6
M. Wt: 140.22 g/mol
InChI Key: CSASCUZDIRYDDE-SECBINFHSA-N
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Description

(3R)-2,6-Dimethylhepta-1,5-dien-3-ol is a chiral monoterpene alcohol with a conjugated diene system. It is notably recognized as a key intermediate in the synthesis of the mealybug pheromone (R)-2,6-dimethylhepta-1,5-dien-3-ol acetate, which plays a critical role in insect communication . The compound’s stereochemistry is essential for its biological activity, as demonstrated by asymmetric synthesis methods such as Sharpless epoxidation, which confirmed its (3R) configuration .

Properties

CAS No.

80232-52-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-2,6-dimethylhepta-1,5-dien-3-ol

InChI

InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5,9-10H,3,6H2,1-2,4H3/t9-/m1/s1

InChI Key

CSASCUZDIRYDDE-SECBINFHSA-N

Isomeric SMILES

CC(=CC[C@H](C(=C)C)O)C

Canonical SMILES

CC(=CCC(C(=C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,6-Dimethylhepta-1,5-dien-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry at the chiral center. One common method is the asymmetric hydrogenation of a precursor compound, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen source under controlled temperature and pressure.

Industrial Production Methods: Industrial production of (3R)-2,6-Dimethylhepta-1,5-dien-3-ol may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (3R)-2,6-Dimethylhepta-1,5-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) with hydrogen gas.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of (3R)-2,6-Dimethylhepta-1,5-dien-3-one.

    Reduction: Formation of (3R)-2,6-Dimethylheptane-3-ol.

    Substitution: Formation of (3R)-2,6-Dimethylhepta-1,5-dien-3-chloride.

Scientific Research Applications

Chemistry: (3R)-2,6-Dimethylhepta-1,5-dien-3-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It can also serve as a model compound for studying metabolic pathways involving similar structures.

Industry: In the industrial sector, (3R)-2,6-Dimethylhepta-1,5-dien-3-ol can be used in the production of fragrances, flavors, and other fine chemicals due to its pleasant aroma and reactivity.

Mechanism of Action

The mechanism by which (3R)-2,6-Dimethylhepta-1,5-dien-3-ol exerts its effects depends on its interaction with specific molecular targets. For example, in catalytic processes, the compound’s chiral center can influence the stereochemistry of the products formed. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their sources, bioactivities, and distinguishing features:

Compound Name Structure Source/Application Bioactivity Key Features
(3R)-2,6-Dimethylhepta-1,5-dien-3-ol C9H14O; conjugated diene, (3R) configuration Mealybug pheromone precursor Insect communication Stereospecific synthesis via Sharpless epoxidation; chiral center critical
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol C8H12Cl2O; halogenated diene Red alga Plocamium angustum Mild antibacterial activity against S. aureus Chlorine substituents enhance reactivity; Mosher’s method used for configuration
2,6-Dimethylhepta-1,6-dien-3-ol C9H14O; isolated diene Synthetic (via citral decarbonylation) Intermediate in organic synthesis Palladium-catalyzed decarbonylation at 130°C; lower yield (~22%)
2,6-Dimethylocta-1,5,7-trien-3-ol C10H14O; terminal triene EFSA flavoring agent evaluation Potential epoxide formation (safety concern) Terminal double bonds may oxidize to carcinogenic epoxides
Miliusol C18H24O4; spirocyclic structure with diene Miliusa balansae Pharmacological activity (unclear mechanism) Complex spiro ring system; isolated as colorless oil

Key Comparative Analyses

Structural Differences and Reactivity
  • Halogenation: The dichloro derivative (from Plocamium) exhibits enhanced antibacterial activity compared to the non-halogenated parent compound, likely due to increased electrophilicity .
  • Double Bond Position : Shifting the diene from 1,5 (target compound) to 1,6 (as in 2,6-dimethylhepta-1,6-dien-3-ol) alters synthetic pathways and reactivity. The 1,5-diene system in the target compound is critical for pheromone function .

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